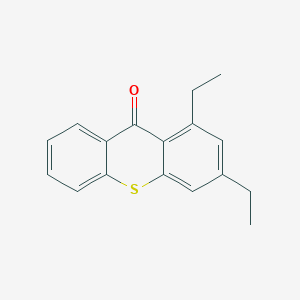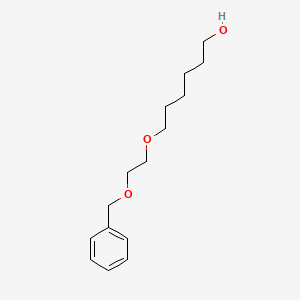
6-(2-(Benzyloxy)ethoxy)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Benzyloxy)ethoxy)hexan-1-ol is a chemical compound with the molecular formula C15H24O3 . It is used in research and is considered an organic building block .
Molecular Structure Analysis
The molecular structure of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol is represented by the formula C15H24O3 . This indicates that the molecule is composed of 15 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol is 252.35 . The compound has a predicted boiling point of 364.6±27.0 °C and a predicted density of 1.017±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrochemistry Applications
One study focused on the synthesis of new axially disubstituted silicon(IV) phthalocyanines (SiPcs) bearing benzoxazin substituents. These compounds, including variants of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol, showed good solubility in various organic solvents and exhibited non-aggregated behavior in different solvents. Their electrochemical properties were characterized, revealing distinct reduction and oxidation processes. This research highlights the utility of such compounds in developing materials with specific electrochemical behaviors, useful for electronic and photonic applications (Bıyıklıoğlu & Baş, 2015).
Antimicrobial Activity
Another avenue of research involves the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, including those related to 6-(2-(Benzyloxy)ethoxy)hexan-1-ol, for evaluating their in vitro antituberculosis activity. This study found that certain substituents on the quinoxaline nucleus significantly affect antimicrobial efficacy, suggesting that these derivatives could serve as leads for developing new antituberculosis agents (Jaso et al., 2005).
Agricultural and Environmental Chemistry
Compounds related to 6-(2-(Benzyloxy)ethoxy)hexan-1-ol, particularly those involving hydroxamic acids and benzoxazinones, have been extensively studied for their role in plant defense against pests and diseases. These secondary metabolites play a significant role in the defense of cereals against various biotic stresses. Research in this area focuses on exploiting the allelopathic properties of these compounds to improve crop resistance and manage pests and diseases in agriculture (Niemeyer, 1988).
Supramolecular Chemistry
Research into the formation of supramolecular structures, such as tubular or columnar phases, has also incorporated derivatives of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol. These studies explore the self-assembly properties of such compounds, contributing to the development of new materials with potential applications in nanotechnology, liquid crystals, and advanced material design. The ability of these compounds to form ordered structures at the molecular level is of particular interest for creating materials with specific physical and chemical properties (Kwon et al., 1994).
Safety And Hazards
The compound is labeled with the signal word “Warning” according to its safety information . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
6-(2-phenylmethoxyethoxy)hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c16-10-6-1-2-7-11-17-12-13-18-14-15-8-4-3-5-9-15/h3-5,8-9,16H,1-2,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWDPLYGNIQAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Benzyloxy)ethoxy)hexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2671736.png)
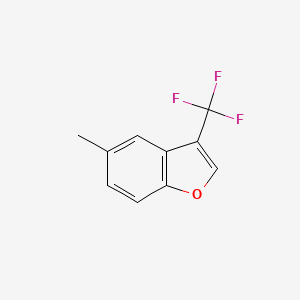
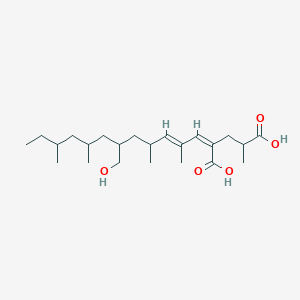
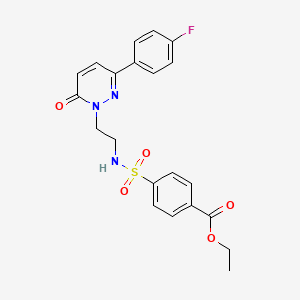
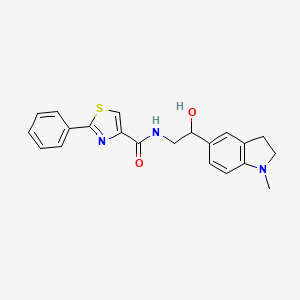
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)
![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)
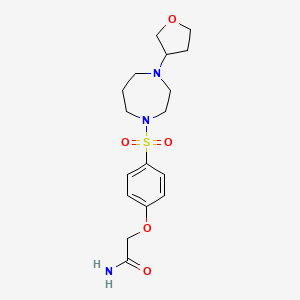
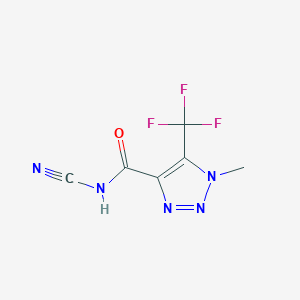
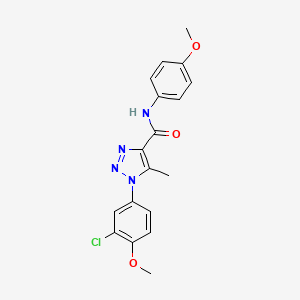
![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)
![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)
![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)
